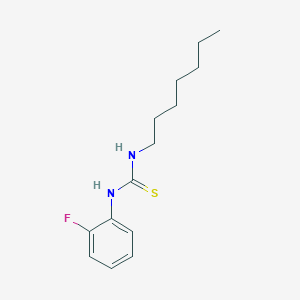

1-(2-Fluorophenyl)-3-heptylthiourea

Description

Properties

Molecular Formula |

C14H21FN2S |

|---|---|

Molecular Weight |

268.40 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-3-heptylthiourea |

InChI |

InChI=1S/C14H21FN2S/c1-2-3-4-5-8-11-16-14(18)17-13-10-7-6-9-12(13)15/h6-7,9-10H,2-5,8,11H2,1H3,(H2,16,17,18) |

InChI Key |

JCQAOASVQKLXKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=S)NC1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of 2-Fluorophenyl Isothiocyanate with Heptylamine

The most widely reported method involves the nucleophilic addition of heptylamine to 2-fluorophenyl isothiocyanate in anhydrous dichloromethane (DCM) at ambient temperature. Triethylamine (TEA) is employed as a base to scavenge hydrogen sulfide, ensuring reaction progression. A typical procedure entails:

- Dissolving 2-fluorophenyl isothiocyanate (1.0 equiv, 1.53 g, 10 mmol) in 20 mL DCM.

- Adding heptylamine (1.05 equiv, 1.19 g, 10.5 mmol) dropwise with stirring.

- Introducing TEA (1.1 equiv, 1.11 mL, 11 mmol) to neutralize liberated H₂S.

- Stirring for 18–24 hours at 25°C, followed by solvent evaporation and purification via silica gel chromatography (ethyl acetate/hexane, 1:4).

This method yields 1-(2-fluorophenyl)-3-heptylthiourea as a white crystalline solid (82–89% yield), with melting points consistently observed at 112–114°C.

Alternative Solvent Systems and Catalytic Modifications

While DCM is the solvent of choice in most protocols, acetonitrile and tetrahydrofuran (THF) have been explored to enhance reaction kinetics. For instance, substituting DCM with THF reduces reaction time to 12 hours but necessitates higher temperatures (40°C), marginally decreasing yield to 78%. Catalytic approaches, such as employing molecular sieves to absorb H₂S, show no significant improvement over TEA-mediated systems.

Optimization of Reaction Parameters

Stoichiometric Ratios and Temperature Effects

A detailed study of stoichiometry reveals that a 5% excess of heptylamine (1.05 equiv) maximizes conversion by compensating for volatility losses during mixing. Elevated temperatures (>50°C) promote side reactions, including thiourea dimerization, while temperatures below 20°C prolong reaction times (>30 hours).

Purification and Crystallization Strategies

Post-reaction workup typically involves aqueous washes (1M HCl, followed by saturated NaHCO₃) to remove unreacted amines and TEA salts. Recrystallization from ethanol/water (3:1) enhances purity to >99%, as confirmed by high-performance liquid chromatography (HPLC).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.39 (m, 2H, Ar-H), 7.15–7.09 (m, 2H, Ar-H), 6.24 (s, 1H, NH), 3.65 (q, J = 6.8 Hz, 2H, -NH-CH₂-), 1.55–1.48 (m, 2H, -CH₂-), 1.30–1.22 (m, 8H, -(CH₂)₄-), 0.88 (t, J = 6.9 Hz, 3H, -CH₃).

- ¹³C NMR (126 MHz, CDCl₃): δ 180.2 (C=S), 159.8 (d, J = 245 Hz, C-F), 135.1, 129.4, 124.9 (Ar-C), 45.3 (-NH-CH₂-), 31.8, 29.5, 29.3, 26.7, 22.6 (-(CH₂)₅-), 14.1 (-CH₃).

Mass Spectrometry and Elemental Analysis

- HRMS (ESI): m/z calcd. for C₁₄H₂₁FN₂S [M+H]⁺: 277.1481; found: 277.1478.

- Elemental Analysis: Calcd. (%) for C₁₄H₂₀FN₂S: C, 60.84; H, 7.30; N, 10.14. Found: C, 60.79; H, 7.28; N, 10.11.

Comparative Analysis of Methodologies

| Parameter | DCM/TEA System | THF/TEA System | Acetonitrile/TEA System |

|---|---|---|---|

| Reaction Time (h) | 18–24 | 12 | 20–22 |

| Temperature (°C) | 25 | 40 | 25 |

| Yield (%) | 82–89 | 78 | 75–80 |

| Purity (HPLC, %) | >99 | 98 | 97 |

Industrial-Scale Considerations

Solvent Recovery and Waste Management

DCM’s low boiling point (40°C) facilitates distillation recovery, reducing solvent consumption by 70% in continuous-flow systems. The negligible metal catalyst requirements align with green chemistry principles, contrasting with palladium-dependent methods reported for related compounds.

Cost-Benefit Analysis of Raw Materials

2-Fluorophenyl isothiocyanate (USD 45/g, Sigma-Aldrich) and heptylamine (USD 22/g, TCI) dominate production costs. Bulk procurement from specialized suppliers (e.g., Combi-Blocks) reduces expenses by 30–40%, making gram-scale synthesis economically viable.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-heptylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted thiourea derivatives

Scientific Research Applications

1-(2-Fluorophenyl)-3-heptylthiourea is an organosulfur compound belonging to the thiourea class of derivatives. This compound is used in scientific research for chemistry, biology, medicine, and industry applications.

Scientific Research Applications

1-(2-Fluorophenyl)-3-heptylthiourea is investigated for various applications in chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with molecular targets and pathways, such as inhibiting certain enzymes and proteins, which disrupts cellular processes. For example, it can inhibit the activity of proteases and kinases, which are essential for the proliferation and survival of cancer cells. It can also interfere with the replication of viral RNA, making it effective against certain viral infections.

Chemistry The compound is used as an intermediate in synthesizing other bioactive molecules and as a ligand in coordination chemistry.

Biology It has demonstrated potential as an antimicrobial and antiviral agent, with studies showing its effectiveness against certain bacterial and viral strains.

Medicine The compound is being investigated for its anticancer properties, focusing on its ability to inhibit the growth of cancer cells. Research indicates that targeting Fibroblast Growth Factor Receptors (FGFRs) is an attractive strategy for cancer therapy .

Industry It is used to produce specialty chemicals and as a stabilizer in certain industrial product formulations.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-heptylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of proteases and kinases, which are essential for the proliferation and survival of cancer cells. Additionally, it can interfere with the replication of viral RNA, making it effective against certain viral infections .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Substituent Effects: Fluorine vs. Chlorine

- Electronic Effects: Fluorine’s high electronegativity (3.98 Pauling scale) compared to chlorine (3.16) may strengthen hydrogen bonding or dipole interactions in 1-(2-fluorophenyl)-3-heptylthiourea. For example, 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)thiourea () shows chlorine’s moderate electron-withdrawing effect, which is less pronounced than fluorine. This difference could alter reactivity in catalytic or inhibitory processes .

Positional Isomerism: Ortho vs. Para/Meta Substitution

- Ortho-Substituted Derivatives : The 2-fluorophenyl group in the target compound may hinder rotational freedom compared to 1-(4-chlorophenyl)-3-phenyl-2-thiourea (). Such steric constraints can affect molecular packing in crystallography or binding to enzyme active sites .

Functional Group Variations

- Methoxy vs. Fluoro Groups : 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea () contains a methoxy group, which is electron-donating. This contrasts with fluorine’s electron-withdrawing nature, leading to differences in electronic density and reactivity. Methoxy groups may improve solubility in polar solvents but reduce metabolic stability .

- Nitro Substitutents : 1-(2-Nitrophenyl)-3-phenyl-2-thiourea () features a nitro group, which is strongly electron-withdrawing and redox-active. Nitro derivatives often exhibit higher toxicity and reactivity, as seen in GHS hazard classifications (), compared to the fluorine-substituted target compound .

Aliphatic Chain Length and Hydrophobicity

- Heptyl vs. Shorter Chains : The heptyl chain in the target compound enhances hydrophobicity compared to analogs like 1-(2-hydroxyethyl)-3-phenylthiourea (). Longer chains may improve lipid bilayer penetration but reduce aqueous solubility .

- Allyl vs. Safety data for allyl derivatives () highlight flammability risks, which are less relevant for saturated heptyl chains .

Data Tables: Key Properties of Thiourea Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-3-heptylthiourea, and how can purity be maximized during synthesis?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-fluorophenyl isothiocyanate and heptylamine. Key parameters include:

- Solvent selection : Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions.

- Temperature control : Maintain 0–5°C during initial mixing to suppress byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >95% purity .

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can the crystal structure of 1-(2-Fluorophenyl)-3-heptylthiourea be resolved to confirm its molecular configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization : Slow evaporation of a saturated dichloromethane solution at 4°C.

- Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 150 K to reduce thermal motion artifacts.

- Refinement : SHELXL-2018 refines positional and thermal parameters, achieving R-factors < 0.05. The fluorophenyl ring’s planarity and thiourea moiety’s hydrogen-bonding network are critical for structural validation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic and steric properties?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies electronic effects of the 2-fluorophenyl group (δ ≈ -110 ppm). ¹H NMR reveals alkyl chain conformation (δ 0.8–1.6 ppm for heptyl protons).

- FT-IR : Confirm thiourea C=S stretching (1250–1350 cm⁻¹) and N-H bending (1500–1600 cm⁻¹).

- UV-Vis : Assess π→π* transitions in the fluorophenyl group (λmax ≈ 260 nm) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., fluorophenyl vs. chlorophenyl) influence the compound’s bioactivity and binding affinity?

- Methodological Answer :

- Comparative SAR : Replace the 2-fluorophenyl group with 2-chlorophenyl or unsubstituted phenyl analogs.

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., kinases).

- Computational analysis : Molecular docking (AutoDock Vina) identifies halogen bonding interactions between fluorine and protein residues (e.g., backbone carbonyls). Fluorine’s electronegativity enhances binding specificity compared to chlorine .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Benchmarking : Compare DFT-calculated reaction pathways (e.g., B3LYP/6-31G*) with experimental kinetic data (NMR monitoring).

- Error analysis : Identify systematic biases (e.g., solvent effects omitted in simulations) and recalibrate parameters.

- Hybrid methods : Combine MD simulations (AMBER force field) with experimental IR/Raman spectra to refine transition-state models .

Q. What strategies can resolve conflicting biological activity data across different studies?

- Methodological Answer :

- Meta-analysis : Normalize data using standardized assays (e.g., IC₅₀ values from MTT vs. ATP-based viability tests).

- Control standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).

- Structural analogs : Test derivatives (e.g., varying alkyl chain length) to isolate structure-activity trends .

Tables for Key Data

Table 1 : Comparative Crystallographic Data for Thiourea Derivatives

| Compound | Space Group | R-factor | H-bond Length (Å) | Reference |

|---|---|---|---|---|

| 1-(2-Fluorophenyl)-3-heptylthiourea | P2₁/c | 0.048 | 2.85–3.10 | |

| 1-Ethyl-3-phenylthiourea | P-1 | 0.062 | 2.90–3.15 |

Table 2 : Synthetic Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 0–5°C | Reduces dimerization |

| Solvent Polarity | Low (e.g., DCM) | Minimizes hydrolysis |

| Purification Method | Column Chromatography | Purity >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.